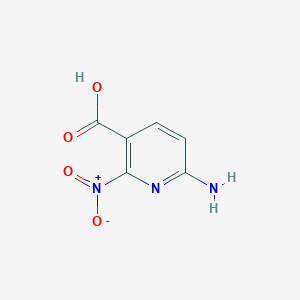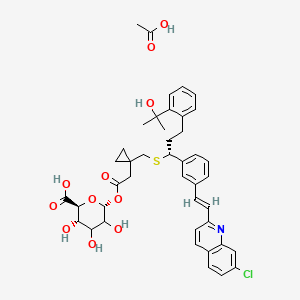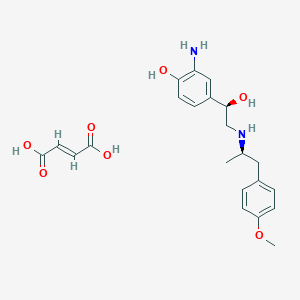
2-Nitro-6-amino-pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-nitropyridine-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an amino group, a nitro group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-nitropyridine-3-carboxylic acid typically involves multiple steps, starting with the nitration of pyridine derivatives followed by selective reduction and functional group modifications. One common method involves the nitration of 2-aminopyridine-3-carboxylic acid using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-nitropyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of 6-nitro-2-aminopyridine-3-carboxylic acid.
Reduction: Formation of 2,6-diaminopyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-amino-2-nitropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, derivatives of 6-amino-2-nitropyridine-3-carboxylic acid are being investigated for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is also used in the manufacturing of various industrial chemicals, including corrosion inhibitors, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism by which 6-amino-2-nitropyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, enzymes, or receptors.
Comparison with Similar Compounds
2-Aminopyridine-3-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-3-nitropyridine-2-carboxylic acid: Similar structure but with the nitro group at a different position, leading to variations in chemical behavior and applications.
2,6-Diaminopyridine-3-carboxylic acid:
Uniqueness: 6-Amino-2-nitropyridine-3-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as both an electron donor (amino group) and acceptor (nitro group) makes it particularly versatile in synthetic chemistry.
Properties
Molecular Formula |
C6H5N3O4 |
|---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
6-amino-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O4/c7-4-2-1-3(6(10)11)5(8-4)9(12)13/h1-2H,(H2,7,8)(H,10,11) |
InChI Key |
HIPIGKLPWHNPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15354313.png)
![disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioate](/img/structure/B15354323.png)
![(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol-d2](/img/structure/B15354327.png)




![Ethyl 6-[3-(3-acetyloxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B15354372.png)

![5-[2-[2-(2-Ethoxyphenoxy)ethyl-nitrosoamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B15354381.png)


